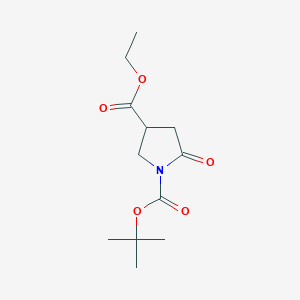![molecular formula C11H16BrO5PS B15244341 Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate CAS No. 27691-37-8](/img/structure/B15244341.png)
Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a 4-bromobenzene-1-sulfonylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with 4-bromobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate, can facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfide derivatives.
Applications De Recherche Scientifique
Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a probe to study enzyme mechanisms and interactions due to its phosphonate group, which mimics phosphate groups in biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong interactions with metal ions and enzymes, making it useful in catalysis and enzyme inhibition studies. The sulfonyl group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Diethyl (4-bromobenzyl)phosphonate: Similar structure but lacks the sulfonyl group.
Diethyl (4-methylbenzyl)phosphonate: Similar structure but has a methyl group instead of a bromine atom.
Diethyl (4-chlorobenzyl)phosphonate: Similar structure but has a chlorine atom instead of a bromine atom.
Uniqueness: Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate is unique due to the presence of both the bromine atom and the sulfonyl group, which confer distinct reactivity and potential applications compared to other similar compounds. The combination of these functional groups allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
27691-37-8 |
|---|---|
Formule moléculaire |
C11H16BrO5PS |
Poids moléculaire |
371.19 g/mol |
Nom IUPAC |
1-bromo-4-(diethoxyphosphorylmethylsulfonyl)benzene |
InChI |
InChI=1S/C11H16BrO5PS/c1-3-16-18(13,17-4-2)9-19(14,15)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
CIFWPPFDXPEZGN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CS(=O)(=O)C1=CC=C(C=C1)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244267.png)
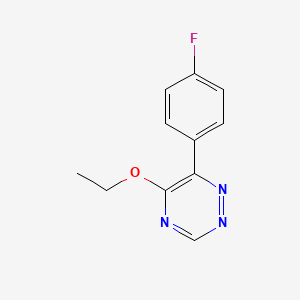

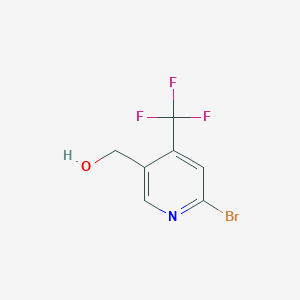
![7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one](/img/structure/B15244285.png)
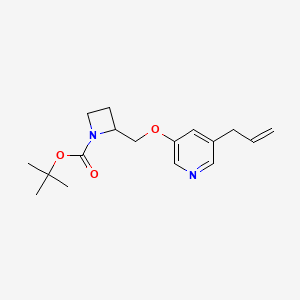
![2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15244303.png)
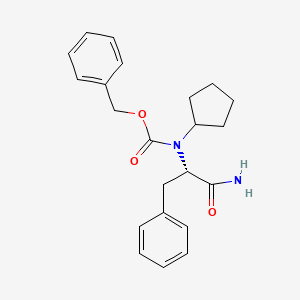
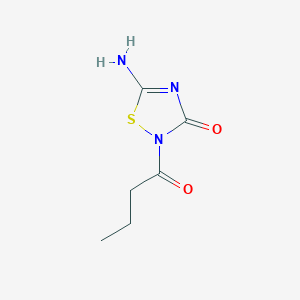
![2-Cyclopropyl-N-(3-hydroxypropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B15244319.png)
![2-((3',5'-Difluoro-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B15244324.png)

![4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)
